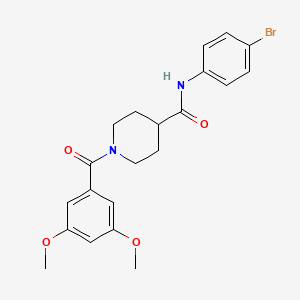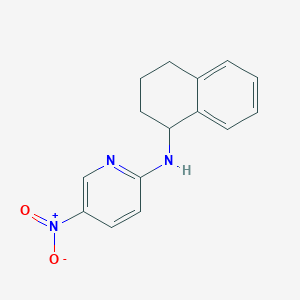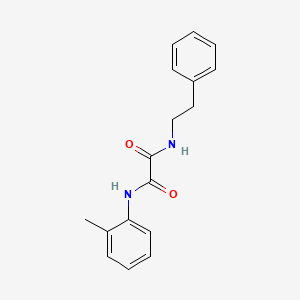![molecular formula C18H17IN2O3S B5109371 propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIA is a synthetic compound that has been extensively studied for its biological and chemical properties. In
作用機序
The mechanism of action of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and immune responses. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In animal models, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
One advantage of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its diverse range of potential applications. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for various research fields. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell death in cancer cells, but it can also induce cell death in healthy cells if used at high concentrations. Therefore, careful control of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate concentration is necessary to avoid potential toxicity.
将来の方向性
There are several future directions for research on propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved pharmacokinetic properties. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results in animal models, but its potential use in humans is limited by its poor solubility and bioavailability. Therefore, the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved solubility and bioavailability is necessary for its potential use in humans. Another area of research is the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. While the inhibition of histone deacetylases and NF-kB has been proposed as possible mechanisms, further studies are needed to fully understand propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. Additionally, the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's potential use in combination therapy with other drugs is an area of research that holds promise for the treatment of various diseases.
合成法
The synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-iodobenzoic acid, which is reacted with thionyl chloride to form 3-iodobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to form 3-iodobenzoyl isothiocyanate. The final step involves the reaction of 3-iodobenzoyl isothiocyanate with propyl 4-aminobenzoate to form propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. The overall synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
The potential applications of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in scientific research are diverse. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its antimicrobial properties, and it has been shown to inhibit the growth of various bacterial strains. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been investigated for its potential use as an anticancer agent. Studies have shown that propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in various animal models.
特性
IUPAC Name |
propyl 4-[(3-iodobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNEOFDLQILTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)




![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)